molecular formula C14H13ClN2O3 B1348707 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide CAS No. 158094-17-8

2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide

Cat. No. B1348707
CAS RN: 158094-17-8
M. Wt: 292.72 g/mol
InChI Key: FQALSYKXWIIZBM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, also known as 2-CNPA, is a type of nicotinamide with a chlorine atom substituted for the hydrogen atom in the amide group. It is an important derivative of nicotinamide, a form of vitamin B3, and has a variety of applications in scientific research.

Scientific Research Applications

Agrochemical Applications

Nicotinamide derivatives, including structures similar to 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, have been utilized in the sustainable synthesis of organic salts. These compounds have demonstrated potential as environmentally friendly agrochemicals. A study by Stachowiak et al. (2022) revealed that salts derived from N-alkylnicotinamide and herbicidal anions exhibited better herbicidal activity compared to standard herbicides, highlighting their utility in agriculture while posing a lower risk of environmental migration or bioaccumulation (Stachowiak, Kaczmarek, Rzemieniecki, & Niemczak, 2022).

Medicinal Chemistry and Drug Synthesis

The molecular framework of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide is key in the synthesis of various pharmacologically active compounds. For instance, Yu et al. (2021) demonstrated that derivatives of nicotinic acid, closely related to the compound , showed significant herbicidal activity, suggesting their potential in developing new herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021). Moreover, the study by Burnett et al. (2015) on the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a compound with a similar nicotinamide structure, highlights the versatility of this framework in generating compounds with varied biological activities, such as antimicrobial and anti-inflammatory effects (Burnett, Johnston, & Green, 2015).

Supramolecular Chemistry

The nicotinamide moiety in compounds like 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide serves as a cornerstone in the construction of complex molecular architectures. Research by Halaška et al. (2013) and Lemmerer et al. (2010) demonstrated the formation of supramolecular structures through hydrogen bonding networks involving nicotinamide, signifying its importance in the field of crystal engineering and material science (Halaška, Pevec, Strauch, Kozlevčar, Koman, & Moncol’, 2013)(Lemmerer, Esterhuysen, & Bernstein, 2010).

properties

IUPAC Name

2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALSYKXWIIZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351162
Record name 2-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide

CAS RN

158094-17-8
Record name 2-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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